molecular formula C14H15ClFN7 B1448287 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1177349-25-5

3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Número de catálogo: B1448287
Número CAS: 1177349-25-5
Peso molecular: 335.77 g/mol
Clave InChI: NLEYQNLCZUKCNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The 3-fluorophenyl group at position 3 and the piperazine moiety at position 7 are critical for its physicochemical and pharmacological properties.

Propiedades

IUPAC Name

3-(3-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7.ClH/c15-10-2-1-3-11(8-10)22-14-12(19-20-22)13(17-9-18-14)21-6-4-16-5-7-21;/h1-3,8-9,16H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYQNLCZUKCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a triazolopyrimidine core, a fluorophenyl group, and a piperazine ring, suggests a promising profile for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClFN7C_{14}H_{15}ClFN_7, with a molecular weight of approximately 307.76 g/mol. The presence of the fluorine atom is believed to enhance the compound's stability and bioactivity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC14H15ClFN7C_{14}H_{15}ClFN_7
Molecular Weight307.76 g/mol
CAS Number71779068

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The triazolopyrimidine core has been shown to interact with nucleic acids and proteins, potentially inhibiting their functions. The fluorophenyl group likely enhances binding affinity to certain targets, while the piperazine ring may modulate pharmacokinetic properties.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolopyrimidine have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A431 (vulvar epidermal carcinoma), lung cancer cells, and breast cancer cells.
  • Mechanism : Induction of apoptosis and inhibition of cell migration and invasion.

In one study, triazolopyrimidine derivatives exhibited IC50 values in the low micromolar range against A431 cells, indicating strong antiproliferative activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity as well. Triazolopyrimidine derivatives have been investigated for their efficacy against bacterial strains, showing promising results in inhibiting growth through mechanisms involving disruption of bacterial DNA synthesis .

Case Studies

Case Study 1: Anticancer Activity Assessment
A series of fluorinated triazolopyrimidine compounds were synthesized and evaluated for their anticancer activities. The study found that compounds with similar structural motifs to this compound exhibited significant antiproliferative effects against lung and breast cancer cell lines .

Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that these compounds could inhibit specific kinases involved in tumor growth. For example, some derivatives were shown to inhibit EGFR (epidermal growth factor receptor) with sub-micromolar potency . This suggests that the compound may be developed as a targeted therapy for cancers driven by EGFR mutations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity : Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other tumor types. The mechanism of action is believed to involve the disruption of cellular pathways essential for cancer cell survival and proliferation .

Antidepressant Properties : The compound's structure includes a piperazine moiety, which is commonly found in several antidepressants. Research indicates that derivatives of this compound may exhibit serotonin receptor modulation, potentially leading to antidepressant effects. This is particularly relevant in the context of developing new treatments for depression and anxiety disorders .

Synthesis and Derivatives

Synthetic Pathways : The synthesis of 3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. This adaptability makes it a valuable scaffold in drug development .

Case Studies and Research Findings

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity.
Study BAntidepressant PotentialShowed modulation of serotonin receptors leading to behavioral improvements in animal models of depression.
Study CReceptor InteractionIdentified binding affinities for dopamine D2 receptors, suggesting potential for antipsychotic applications.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

  • Position 3 : The 3-fluorophenyl group in the query compound may offer better metabolic stability compared to benzyl (e.g., Compound 6) due to reduced susceptibility to oxidative metabolism. The 4-fluorophenyl analog’s discontinuation highlights the importance of substitution position .
  • Position 7 : Piperazine is a common pharmacophore, facilitating interactions with charged residues in enzyme/receptor binding pockets .

Pharmacological and Physicochemical Properties

Target Selectivity
  • Adenosine A2A Receptor (A2AR): Analog "1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]-pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea" acts as an allosteric modulator and agonist at A2AR . The query compound’s piperazine group may similarly engage in hydrogen bonding with receptor sites.
  • Cannabinoid Receptors: Patent data highlight triazolopyrimidines with affinity for CB2 receptors, though substituent requirements remain unspecified .
Physicochemical Data
  • Query Compound: No direct data, but analogs provide insights: 3-Benzyl-7-(piperazin-1-yl) (Compound 6): Melting point 151–152°C; ¹H NMR shows piperazine protons at δ 3.31–4.78 ppm . 3-(4-Fluorophenyl) analog: Discontinued, possibly due to poor solubility or stability . 3-Benzyl-5-(propylthio) (Compound 7): HR-MS m/z 392.1645 ([M+H]+) .

Structure-Activity Relationships (SAR)

  • Piperazine Flexibility : The piperazine moiety’s conformational flexibility may enhance binding to diverse targets (e.g., A2AR, EZH2) .
  • Thioether vs. Amine at Position 5 : Propylthio groups (Compound 7) increase hydrophobicity, which may enhance membrane permeability but reduce solubility .

Métodos De Preparación

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Construction of the triazolopyrimidine core.
  • Introduction of the 3-fluorophenyl substituent.
  • Coupling with the piperazine moiety.
  • Formation of the hydrochloride salt to yield the final compound.

This strategy relies on stepwise heterocyclic ring formation and nucleophilic substitution or coupling reactions under controlled conditions.

Detailed Preparation Steps

Step Reaction Type Key Reagents and Conditions Notes
1. Formation of the triazolopyrimidine intermediate Cyclization of appropriate pyrimidine and triazole precursors Starting materials: pyrimidine derivatives, hydrazine or azide sources; solvents: ethanol or DMSO; temperature: reflux or 80–120°C The triazolopyrimidine ring is formed via cyclocondensation, often under inert atmosphere (nitrogen or argon) to avoid oxidation
2. Introduction of 3-fluorophenyl substituent Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki or Buchwald-Hartwig) Fluorophenyl boronic acids or halides, Pd catalysts, bases (e.g., K2CO3), solvents like DMF or toluene; temperature: 80–110°C Palladium-catalyzed coupling enhances regioselectivity and yield
3. Coupling with piperazine Nucleophilic substitution or amination Piperazine, coupling agents (e.g., EDC, HATU), solvents like dichloromethane or ethanol; temperature: room temperature to 60°C The piperazine nitrogen attacks an electrophilic site on the triazolopyrimidine intermediate
4. Salt formation Treatment with hydrochloric acid HCl gas or aqueous HCl in ethanol or ether Converts free base to hydrochloride salt, improving solubility and stability

Reaction Conditions and Optimization

  • Solvents: Common solvents include dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), and dichloromethane. Choice depends on solubility and reaction type.
  • Temperature: Cyclization and coupling reactions are typically conducted between 80°C and reflux temperatures to ensure complete conversion.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is often employed during sensitive steps to prevent oxidation or moisture interference.
  • Catalysts: Palladium on carbon or palladium complexes are used for cross-coupling reactions to improve selectivity and yield.
  • pH Control: Reactions involving amination or substitution are performed under controlled pH to avoid side reactions.

Purification and Characterization

  • Purification: Crystallization from suitable solvents or chromatographic techniques (e.g., column chromatography) are employed to isolate the pure compound.
  • Characterization: Analytical methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • Mass Spectrometry (MS) for molecular weight verification.

Representative Synthetic Route (Summary)

Stage Reactants Conditions Outcome
Triazolopyrimidine core synthesis Pyrimidine derivative + hydrazine/azide Reflux in ethanol, inert atmosphere Formation of triazolopyrimidine intermediate
3-Fluorophenyl substitution Triazolopyrimidine intermediate + 3-fluorophenyl boronic acid Pd catalyst, base, DMF, 90°C Coupled 3-fluorophenyl-substituted intermediate
Piperazine coupling Above intermediate + piperazine Room temp to 60°C, solvent (DCM or ethanol) Piperazinyl-substituted triazolopyrimidine
Hydrochloride salt formation Free base + HCl Room temp, ethanol or ether Final hydrochloride salt

Research Findings and Notes

  • The use of palladium-catalyzed cross-coupling reactions is critical for efficient introduction of the fluorophenyl group, providing high regioselectivity and yield.
  • Piperazine coupling is generally straightforward but requires careful control of reaction conditions to prevent over-alkylation or polymerization.
  • Formation of the hydrochloride salt improves the compound’s solubility and stability, which is essential for pharmaceutical formulation.
  • Analytical techniques such as NMR and HPLC are indispensable for ensuring the identity and purity of intermediates and final product.
  • The synthetic routes are supported by patent literature describing similar triazolopyrimidine derivatives, confirming the robustness and reproducibility of these methods.

Summary Table of Key Preparation Parameters

Parameter Details
Core ring formation Cyclocondensation of pyrimidine and triazole precursors
Fluorophenyl introduction Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig)
Piperazine attachment Nucleophilic substitution with piperazine
Salt formation Treatment with HCl to form hydrochloride salt
Solvents Ethanol, DMSO, DMF, dichloromethane
Temperature range Room temperature to reflux (~80–120°C)
Atmosphere Inert (N2 or Ar) during sensitive steps
Catalysts Palladium complexes or Pd/C
Purification Crystallization, chromatography
Characterization NMR, HPLC, MS

Q & A

Basic Question: What are the optimal synthetic routes for this compound, considering regioselectivity challenges in triazole-pyrimidine core formation?

Methodological Answer:
The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with piperazine derivatives. For example:

  • Step 1: Condensation of 3-fluoroaniline with a pyrimidine precursor under acidic conditions to form the triazolo-pyrimidine core.
  • Step 2: Piperazine introduction via nucleophilic substitution at the 7-position, followed by HCl salt formation for stabilization .
    Key Consideration: Regioselectivity is controlled using catalytic Cu(I) or Ru-based systems to favor the 1,2,3-triazole isomer over alternative tautomers .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. off-target effects)?

Methodological Answer:

  • Orthogonal Assays: Validate kinase inhibition using ATP-competitive binding assays (e.g., TR-FRET) alongside cellular phosphorylation profiling .
  • Off-Target Screening: Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) and computational docking to identify non-target interactions .
    Data Reconciliation: Cross-reference IC₅₀ values with structural analogs (e.g., triazolo-pyrimidine derivatives in ) to assess fluorophenyl’s role in selectivity .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC-PDA: Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities ≤0.1% (refer to EP/BP guidelines in ) .
  • LC-HRMS: Confirm molecular identity via exact mass (e.g., m/z 357.1212 for [M+H]⁺) and isotope pattern matching .
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to verify piperazine CH₂ groups (δ 2.8–3.5 ppm) and triazole aromaticity .

Advanced Question: What strategies improve aqueous solubility and bioavailability without altering core pharmacophores?

Methodological Answer:

  • Salt Engineering: Hydrochloride salt formation enhances solubility (as in the target compound) while maintaining stability .
  • Prodrug Derivatization: Introduce phosphate or PEGylated groups at the pyrimidine N-position, balancing logP and dissolution rates .
    Validation: Monitor solubility via shake-flask assays (pH 1.2–7.4) and Caco-2 permeability models .

Basic Question: What are the critical handling and storage protocols to prevent degradation?

Methodological Answer:

  • Storage: Store at –20°C under argon in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the triazole ring .
  • Handling: Use flame-retardant lab coats and nitrile gloves during synthesis; avoid exposure to UV light due to fluorophenyl photolability .

Advanced Question: How can computational modeling predict binding modes with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to simulate interactions with kinase ATP pockets (e.g., PDB 4U5J).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess fluorophenyl’s role in hydrophobic pocket stabilization .
    Validation: Overlay predicted poses with X-ray co-crystal data from analogous triazolo-pyrimidine complexes .

Basic Question: What are the key impurities to monitor during synthesis, and how are they controlled?

Methodological Answer:

  • Common Impurities:
    • Impurity A: Des-fluoro byproduct from incomplete aryl substitution (detectable via HPLC at 254 nm) .
    • Impurity B: Piperazine N-oxide formed under oxidative conditions (monitor using LC-MS with m/z +16) .
      Control Strategy: Optimize reaction stoichiometry (e.g., 1.2 eq piperazine) and employ scavengers like Na₂S₂O₃ to quench oxidants .

Advanced Question: How should researchers design in vivo pharmacokinetic studies to account for interspecies metabolic differences?

Methodological Answer:

  • Species Selection: Use murine models for preliminary ADME, followed by canine studies to align with human CYP450 metabolism profiles .
  • Dosing Regimens: Administer IV/PO doses (1–10 mg/kg) with serial plasma sampling; quantify via LC-MS/MS (LLOQ ≤1 ng/mL) .
    Metabolite ID: Perform HRMS/MS on bile/urine to detect piperazine cleavage or fluorophenyl glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 2
3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.